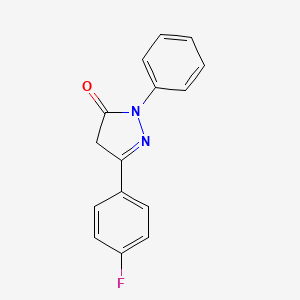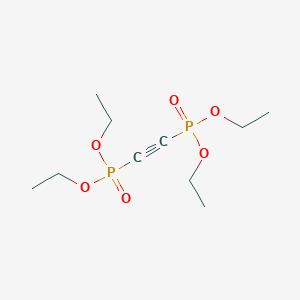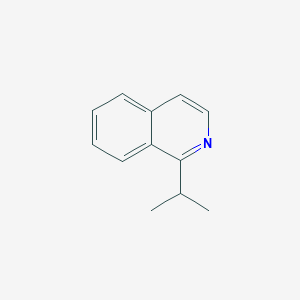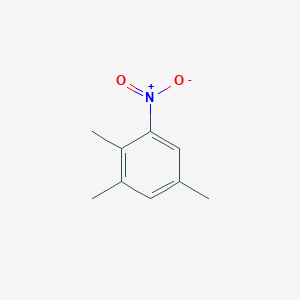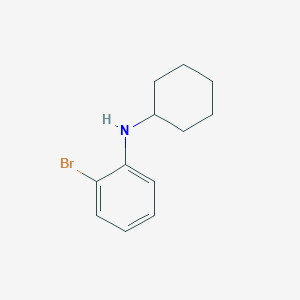
2-Bromo-N-cyclohexylaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
2-Bromo-N-cyclohexylaniline and its derivatives play a crucial role in synthetic chemistry, particularly in the construction of compounds with potential biological, medicinal, and material applications. For instance, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been extensively used for the synthesis of various compounds under palladium-catalyzed cross-coupling conditions, showcasing their versatility in the field of bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).
Chemo-Enzymatic Synthesis
In the realm of chemo-enzymatic synthesis, the kinetic resolution of 2-bromo-2-cyclohexenol, a related compound, has been achieved through enzyme-mediated transesterification. This study highlights the potential of using similar bromo compounds in organic synthesis, leveraging the influence of enzymes for selective and efficient transformations (Noheda et al., 1996).
Inhibition of Estrogen Synthetase
4-Cyclohexylaniline, a structurally similar compound to 2-Bromo-N-cyclohexylaniline, has been identified as an effective inhibitor of aromatase, an enzyme involved in estrogen synthesis. This discovery underscores the potential biochemical applications of cyclohexylaniline derivatives in studying and potentially regulating hormone-related processes (Kellis & Vickery, 1984).
Development of Functionalized Compounds
Research has also focused on developing functionalized compounds using 2-bromo-cyclohexene derivatives. For instance, the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene using 2-bromo-3-methylcyclohexanone demonstrates the potential for creating specialized chemical structures, which could have applications in various industrial and research sectors (Sun, Wang, & Prins, 2008).
Eigenschaften
IUPAC Name |
2-bromo-N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALYHGVQNTMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479086 | |
| Record name | 2-Bromo-N-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-cyclohexylaniline | |
CAS RN |
858516-27-5 | |
| Record name | 2-Bromo-N-cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



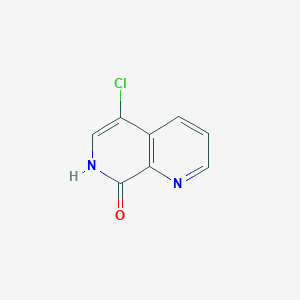
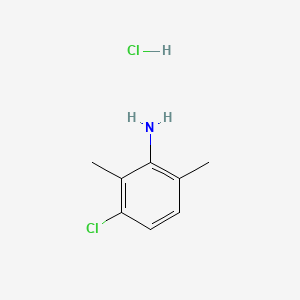
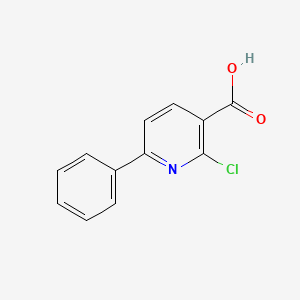
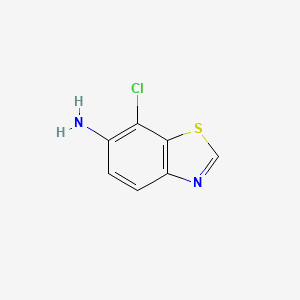
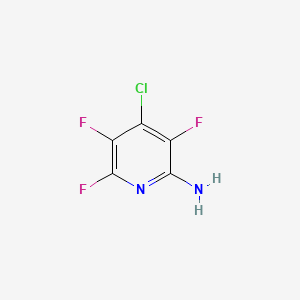
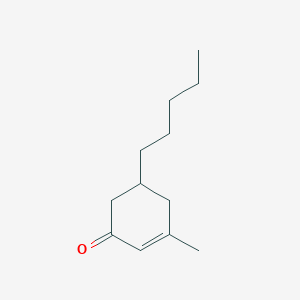
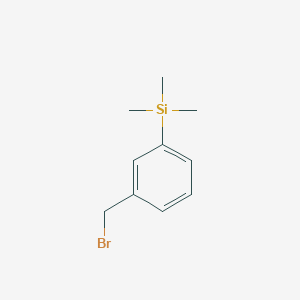
phosphane](/img/structure/B1601259.png)
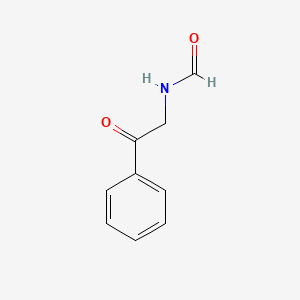
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
